[(1S,3R,5S,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate
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Overview
Description
[(1S,3R,5S,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate is a tropane alkaloid derived from the plant Anisodus tanguticus. It is a naturally occurring atropine derivative and is known for its anticholinergic properties. This compound has been widely used in traditional Chinese medicine and has various therapeutic applications, particularly in the treatment of circulatory disorders such as septic shock and organophosphate poisoning .
Preparation Methods
[(1S,3R,5S,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate can be synthesized through several methods. One common synthetic route involves the extraction of the compound from Anisodus tanguticus. The extracted compound is then purified and crystallized to obtain raceanisodamine in its pure form. Industrial production methods often involve the use of solvents such as hydrochloric acid and ethyl alcohol to dissolve and purify the compound. The melting point of raceanisodamine is between 103 to 113°C .
Chemical Reactions Analysis
[(1S,3R,5S,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert raceanisodamine into its reduced forms using reagents like sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another. .
Scientific Research Applications
[(1S,3R,5S,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of tropane alkaloids and their derivatives.
Biology: this compound is studied for its effects on cellular membranes and its ability to disrupt liposome structures.
Medicine: It has therapeutic applications in treating septic shock, organophosphate poisoning, and various circulatory disorders. .
Mechanism of Action
[(1S,3R,5S,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate exerts its effects primarily through its anticholinergic properties. It acts as a non-specific cholinergic antagonist, blocking the action of acetylcholine at muscarinic receptors. This leads to a decrease in smooth muscle spasms and an improvement in blood flow in the microcirculation. Additionally, raceanisodamine has been shown to interact with and disrupt liposome structures, which may reflect its effects on cellular membranes .
Comparison with Similar Compounds
[(1S,3R,5S,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate is similar to other tropane alkaloids such as atropine and scopolamine. it has unique properties that distinguish it from these compounds:
Properties
CAS No. |
134355-54-7 |
---|---|
Molecular Formula |
C17H23NO4 |
Molecular Weight |
305.374 |
IUPAC Name |
[(1S,3R,5S,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12-,13-,14?,15+,16-/m1/s1 |
InChI Key |
WTQYWNWRJNXDEG-GKAUHRNCSA-N |
SMILES |
CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 |
Synonyms |
RaceAnisodamine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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